
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds structurally related to "4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide" have been synthesized through various methods, including microwave-assisted synthesis, which offers a rapid, efficient, and environmentally friendly approach to generating a variety of derivatives. These methods often result in compounds with significant antimicrobial properties. For example, Raval, Naik, and Desai (2012) demonstrated a convenient, rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, highlighting the efficiency and enhanced reaction rates afforded by microwave techniques (Raval, Naik, & Desai, 2012).
Antimicrobial Activity
The antimicrobial activity of related compounds has been a significant area of interest, with various studies reporting on the synthesis and microbial activity of novel derivatives. Mostafa, El-Salam, and Alothman (2013) investigated 2-oxo-2H-chromene-3-carbohydrazide derivatives for their potential antimicrobial effects, finding that some derivatives showed promising antibacterial and antifungal activities against a range of microbial strains (Mostafa, El-Salam, & Alothman, 2013).
Potential Biological Interactions
Innovative compounds synthesized from chromene derivatives have been evaluated for various biological properties, including their potential as adenosine receptor ligands, indicating a broader scope of pharmacological applications. Cagide, Borges, Gomes, and Low (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the versatile biological activities these compounds can exhibit (Cagide, Borges, Gomes, & Low, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide' involves the synthesis of the thiazole and chromene moieties separately, followed by their coupling to form the final compound.", "Starting Materials": [ "2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "4-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydride", "4-hydroxycoumarin", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Starting material: 5,6,7,8-tetrahydronaphthalene", "1. Oxidation of 5,6,7,8-tetrahydronaphthalene to 5,6,7,8-tetrahydronaphthalene-1,2-diol using sodium hydride and ammonium acetate", "2. Cyclization of 5,6,7,8-tetrahydronaphthalene-1,2-diol with ethyl acetoacetate and ethyl chloroformate to form 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "3. Reduction of 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with sodium borohydride to form 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Step 2: Synthesis of 4-hydroxycoumarin", "Starting material: 4-hydroxy-3-methoxybenzaldehyde", "1. Condensation of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride and ammonium acetate to form 4-acetoxy-3-methoxybenzaldehyde", "2. Cyclization of 4-acetoxy-3-methoxybenzaldehyde with sodium ethoxide to form 4-hydroxycoumarin", "Step 3: Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole and 4-hydroxycoumarin", "1. Activation of 4-hydroxycoumarin with triethylamine and ethyl chloroformate to form 4-chloro-3-coumarinyl ethanoate", "2. Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with 4-chloro-3-coumarinyl ethanoate in the presence of N,N-dimethylformamide and dichloromethane to form the final compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide'", "3. Purification of the final compound using ethanol" ] } | |
Numéro CAS |
684233-18-9 |
Nom du produit |
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide |
Formule moléculaire |
C23H18N2O3S |
Poids moléculaire |
402.47 |
Nom IUPAC |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
Clé InChI |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
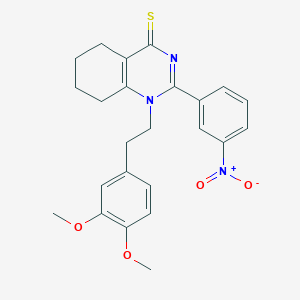
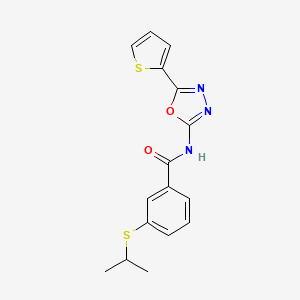
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
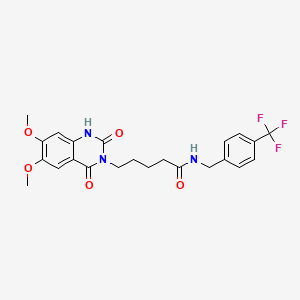
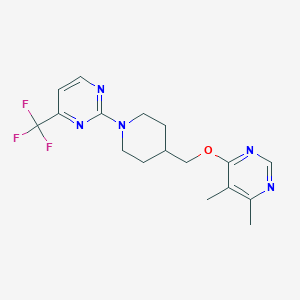
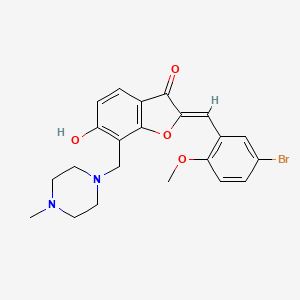
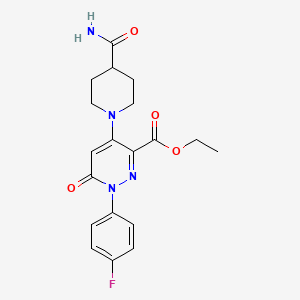
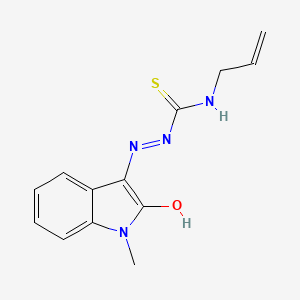
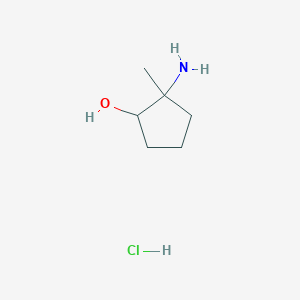
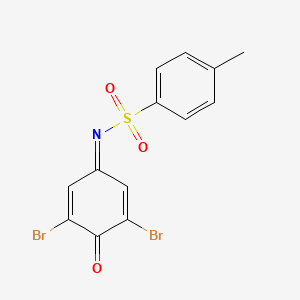

![Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920516.png)